

Pipendoxifene hydrochloride chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pipendoxifene hydrochloride*

Cat. No.: *B1663502*

[Get Quote](#)

An In-depth Technical Guide to **Pipendoxifene Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Pipendoxifene hydrochloride** (ERA-923), a nonsteroidal selective estrogen receptor modulator (SERM). Developed for the treatment of breast cancer, Pipendoxifene reached Phase II clinical trials before its development was discontinued.^{[1][2]} This guide covers its chemical properties, mechanism of action, synthesis, and key preclinical data.

Chemical Structure and Properties

Pipendoxifene is a 2-phenylindole derivative, structurally related to other SERMs like zindoxifene and bazedoxifene.^[1] The hydrochloride salt form enhances its solubility and stability for research and formulation purposes.^[3]

Chemical Identifiers

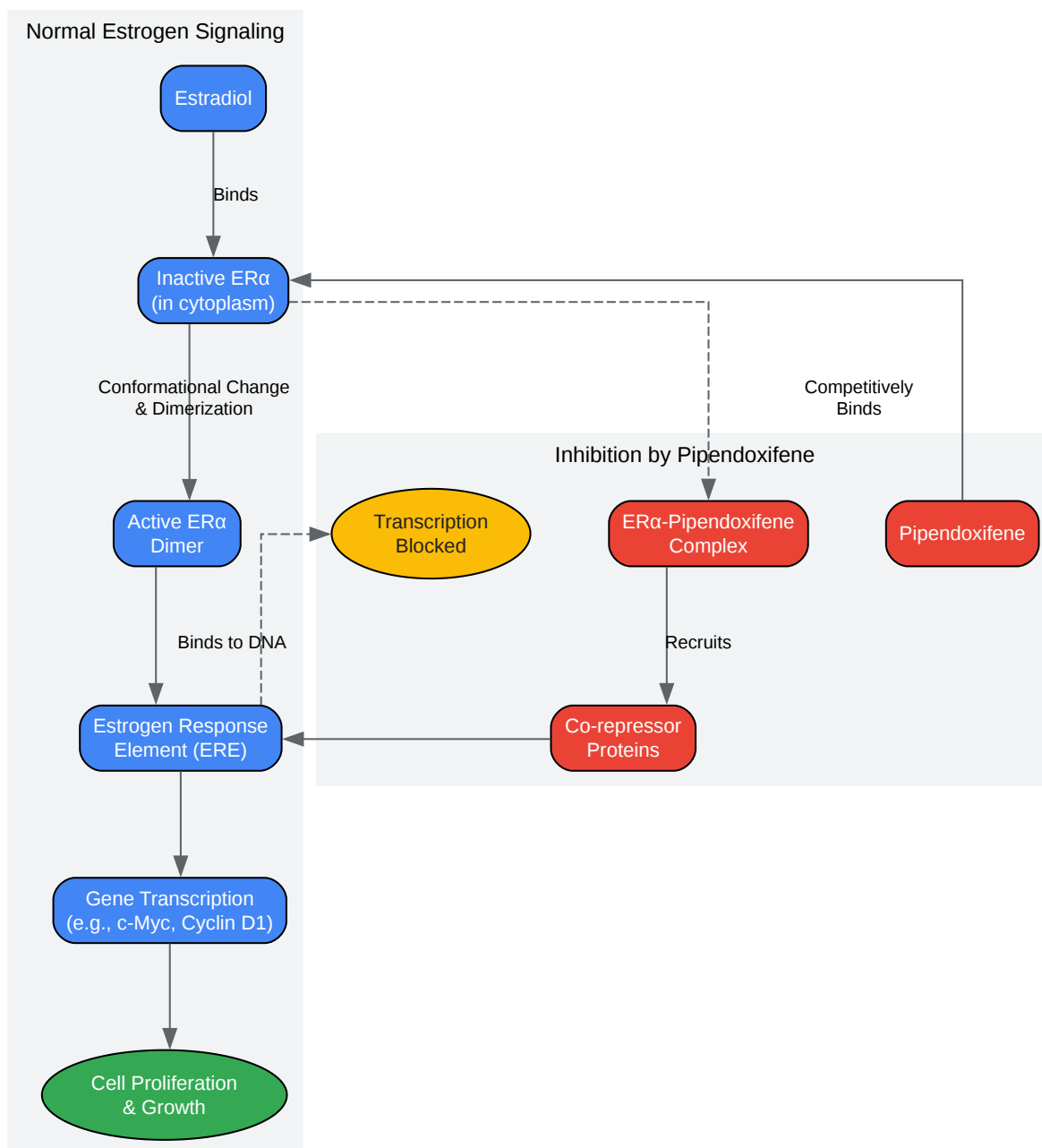
The fundamental chemical identifiers for Pipendoxifene and its hydrochloride salt are summarized below.

Identifier	Value	Reference
IUPAC Name	2-(4-hydroxyphenyl)-3-methyl-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indol-5-ol hydrochloride	[4]
CAS Number	245124-69-0 (hydrochloride); 198480-55-6 (parent)	[1][5]
Molecular Formula	C ₂₉ H ₃₃ ClN ₂ O ₃	[6]
Molecular Weight	493.04 g/mol	[6]
SMILES	<chem>CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl</chem>	[3]
InChI Key	FIKCMRKZNTXMKE-UHFFFAOYSA-N	
Synonyms	ERA-923	[1]

Mechanism of Action

Pipendoxifene is a selective estrogen receptor modulator (SERM) with a high affinity for the estrogen receptor (ER), particularly ER α . [4][5] As a SERM, it exhibits tissue-specific antagonist or partial agonist activity. In breast cancer cells, it functions as a pure antagonist. [2][7]

The primary mechanism involves the competitive inhibition of estradiol binding to the ligand-binding domain of ER α . [4] This antagonism prevents the conformational changes in the receptor that are necessary for the recruitment of co-activator proteins and subsequent transcription of estrogen-responsive genes that drive tumor cell proliferation. [8] This leads to cell cycle arrest and inhibition of tumor growth in ER-positive breast cancer models. [5]



[Click to download full resolution via product page](#)

Caption: Mechanism of Action of Pipendoxifene. (Within 100 characters)

Preclinical Pharmacology

Pipendoxifene demonstrated a potent preclinical profile, showing strong inhibition of ER α binding and estrogen-stimulated cell growth. Notably, it retained its efficacy in a tamoxifen-resistant MCF-7 cell line variant.[\[5\]](#)

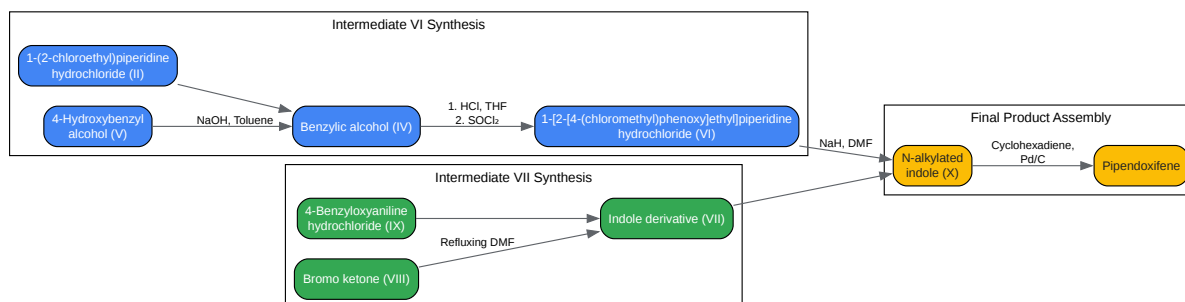
In Vitro Activity

Assay	Cell Line / System	Endpoint	Result (IC ₅₀)	Reference
ER α Binding Inhibition	ER α	Inhibition of Estrogen Binding	14 nM	[5]
ERE Transcriptional Activity	MCF-7	Antagonism of 17 β -estradiol	1.5 \pm 0.4 nM	[2]
Cell Growth Inhibition	MCF-7	Inhibition of Estrogen-Stimulated Growth	0.2 nM	[5]
Cell Growth Inhibition	MCF-7	Inhibition of Estrogen-Stimulated Growth	0.21 \pm 0.16 nM	[2]
Cell Growth Inhibition	T47D	Cell Viability	0.77 \pm 0.03 nM	[9]

Experimental Protocols

Synthesis of Pipendoxifene

Pipendoxifene can be synthesized via a multi-step process involving the preparation of key intermediates followed by condensation and deprotection.[\[2\]](#)



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for Pipendoxifene. (Within 100 characters)

Methodology:

- Synthesis of Intermediate (IV): 4-hydroxybenzyl alcohol (V) is reacted with 1-(2-chloroethyl)piperidine hydrochloride (II) in the presence of sodium hydroxide and benzyltriethylammonium bromide in toluene to yield the benzylic alcohol (IV).^[2]
- Chlorination to (VI): The alcohol (IV) is treated with HCl in tetrahydrofuran (THF) and subsequently chlorinated using thionyl chloride (SOCl₂) to produce 1-[2-[4-(chloromethyl)phenoxy]ethyl]piperidine hydrochloride (VI).^[2]
- Synthesis of Indole Intermediate (VII): The bromo ketone (VIII) is condensed with 4-benzyloxyaniline hydrochloride (IX) in refluxing dimethylformamide (DMF) to form the indole derivative (VII).^[2]
- Condensation: Intermediate (VI) is condensed with the indole derivative (VII) using sodium hydride (NaH) in DMF, resulting in the N-alkylated indole (X).^[2]

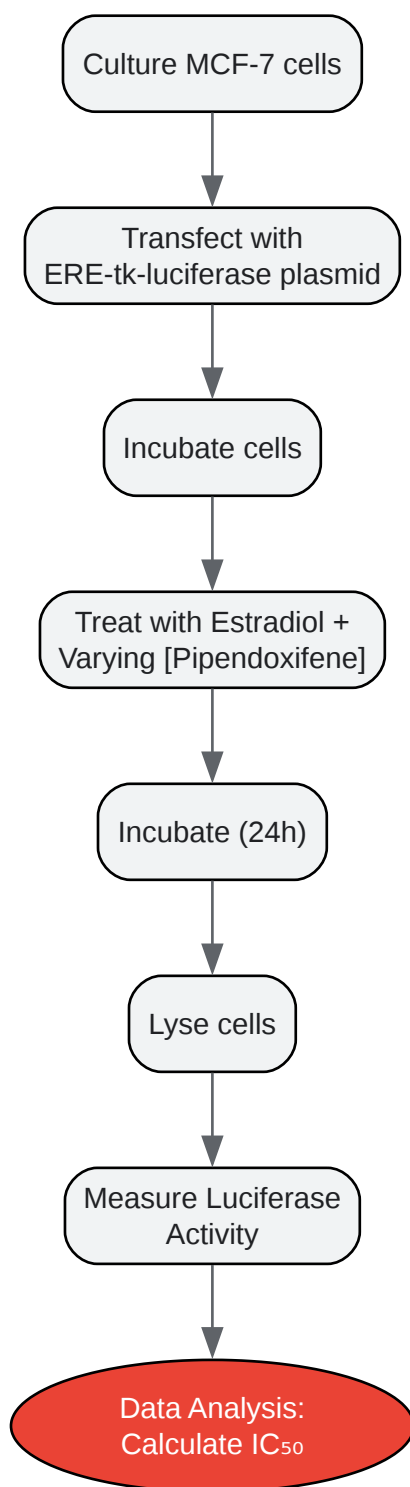
- Deprotection: The O-benzyl protecting groups are removed from compound (X) via transfer hydrogenolysis using cyclohexadiene and palladium on carbon (Pd/C) to yield the final product, Pipendoxifene.[\[2\]](#)

ERE-Luciferase Reporter Assay

This assay is used to determine the functional estrogenic or anti-estrogenic activity of a compound.

Methodology:

- Cell Culture and Transfection: ER α -positive MCF-7 cells are cultured in appropriate media. The cells are then transiently transfected with a reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene (ERE-tk-luciferase).[\[2\]](#)
- Compound Treatment: Transfected cells are treated with varying concentrations of Pipendoxifene in the presence of a fixed concentration of 17 β -estradiol (to measure antagonist activity) or in its absence (to measure agonist activity).[\[2\]](#)
- Luciferase Activity Measurement: After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
- Data Analysis: The light output is proportional to the transcriptional activity of the ER. A decrease in luciferase activity in the presence of estradiol indicates antagonist activity. The IC₅₀ value is calculated as the concentration of Pipendoxifene that inhibits 50% of the estradiol-induced luciferase activity.[\[2\]](#)



[Click to download full resolution via product page](#)

Caption: Workflow for an ERE-Luciferase Assay. (Within 100 characters)

Clinical Development

Pipendoxifene was advanced into clinical trials for the treatment of hormone-dependent metastatic breast cancer.[2] A Phase II study was initiated to evaluate its efficacy and safety (NCT00006369).[10] However, development was formally discontinued in November 2005, as it was initially intended as a backup for bazedoxifene, which proceeded successfully in its own development program.[1]

Conclusion

Pipendoxifene hydrochloride is a potent, nonsteroidal selective estrogen receptor modulator that demonstrated significant promise in preclinical models of ER-positive breast cancer. Its mechanism as a pure ER antagonist in breast tissue, coupled with high in vitro potency, highlighted its potential as a therapeutic agent. While its clinical development was halted, the extensive data on its synthesis, mechanism, and activity provide a valuable reference for researchers in the field of oncology and medicinal chemistry, particularly in the ongoing development of novel endocrine therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pipendoxifene - Wikipedia [en.wikipedia.org]
- 2. Portico [access.portico.org]
- 3. CAS 389125-71-7: Pipendoxifene hydrochloride hydrate [cymitquimica.com]
- 4. Facebook [cancer.gov]
- 5. invivochem.net [invivochem.net]
- 6. Pipendoxifene hydrochloride | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC

[pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Pipendoxifene hydrochloride chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663502#pipendoxifene-hydrochloride-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com